2-(Oxan-2-yl)ethane-1-sulfonyl chloride
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Description
2-(Oxan-2-yl)ethane-1-sulfonyl chloride, also known as oxalyl chloride, is a chemical compound in the sulfonyl chloride family. It is a colorless and volatile liquid with a pungent odor. It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the synthesis of pharmaceutical and agrochemical intermediates, as well as in the production of polymers, dyes and pigments.
Scientific Research Applications
Versatile Sulfonating Agent for Amines
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, closely related to 2-(Oxan-2-yl)ethane-1-sulfonyl chloride, is utilized as a versatile sulfonating agent for amines. This compound allows for the easy sulfonation of primary and secondary amines, yielding excellent results. The Dios-amides formed in this process are activated amines that can undergo alkylation under specific conditions. The stability of the Dios group under various conditions, including basic and reductive environments, and its removal by heating in aqueous trifluoroacetic acid, demonstrate its versatility in chemical synthesis (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Ruthenium-Catalyzed Sulfonation
In the field of catalysis, this compound derivatives are instrumental. For example, (arene)ruthenium(II) complexes react with sulfonyl chlorides, leading to the selective catalytic meta sulfonation of 2-phenylpyridines. This process results in sulfones at specific positions relative to chelating groups, showcasing an unusual regioselectivity in chelation-assisted cyclometalation reactions (Saidi et al., 2011).
DNA Photo-Cleavage Agents
This compound derivatives like sulfonyl ethanone oxime exhibit significant activity in DNA photo-cleavage. These compounds, upon UV irradiation, generate sulfonyloxyl radicals capable of effectively cleaving DNA. Their interaction with DNA and the subsequent cleavage ability, which is concentration-dependent, highlight their potential in biotechnological and medical applications (Andreou et al., 2016).
properties
IUPAC Name |
2-(oxan-2-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)6-4-7-3-1-2-5-11-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGGOFLMWUWUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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